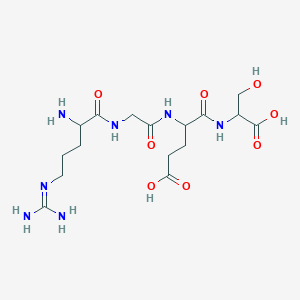

H-Arg-gly-glu-ser-OH

Description

Contextualizing Short Peptides and Their Biological Significance

Short peptides, typically comprising 2 to 50 amino acids, are recognized for their potent biological activities, often exceeding those of their parent proteins nih.govlongdom.orgukrbiochemjournal.orgunimi.it. They are involved in a wide spectrum of physiological functions, including cell communication, regulation of enzymatic activity, and immune responses longdom.org. The precise sequence and structure of these oligopeptides dictate their interaction with specific cellular targets, such as receptors and enzymes explorationpub.comukrbiochemjournal.org. Their relative ease of synthesis, high target specificity, and potential for diverse modifications make them attractive candidates for drug discovery and as research tools to probe complex biological pathways nih.govexplorationpub.comukrbiochemjournal.orgunimi.it.

Positional Overview of H-Arg-Gly-Glu-Ser-OH within the Arg-Gly-Asp (RGD) Related Peptide Family

The Arg-Gly-Asp (RGD) sequence is a well-established tripeptide motif found in various extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen acs.orgoup.comiris-biotech.denih.gov. This motif is recognized by a subset of cell surface receptors known as integrins, which mediate cell-cell and cell-ECM interactions, playing vital roles in cell adhesion, migration, proliferation, and survival acs.orgoup.comnih.govacs.org. Key integrins that bind to RGD sequences include αvβ3, αvβ5, α5β1, and αIIbβ3 acs.orgoup.comiris-biotech.deacs.orgubc.ca.

This compound (RGES) is structurally related to the RGD peptide family. It shares the Arginine-Glycine-Serine (RGS) sequence but features a Glutamic Acid (Glu) at the third position instead of Aspartic Acid (Asp) anaspec.comclinisciences.comabbiotec.comnih.govdokumen.pub. This seemingly small substitution significantly alters the peptide's biological activity. While the RGD sequence is critical for potent integrin binding and subsequent biological effects, the RGES peptide, with its Glu residue, typically exhibits greatly reduced or no significant binding affinity to the same integrin receptors anaspec.comdokumen.pub. This difference in activity positions RGES as a valuable control peptide in studies investigating the specificity and function of RGD-mediated interactions anaspec.comclinisciences.comabbiotec.comdokumen.pub.

Historical Trajectory of this compound as a Research Tool and Control Peptide

The discovery of the RGD motif's role in cell adhesion in the 1980s spurred extensive research into its function and the development of peptides that mimic or modulate this interaction acs.orgoup.com. As researchers sought to confirm the specificity of RGD-mediated effects, control peptides were essential. This compound (RGES) emerged as a standard control in studies involving RGD peptides, particularly those investigating cell adhesion to fibronectin and interactions with integrins anaspec.comclinisciences.comabbiotec.comnih.govdokumen.pub.

The historical use of RGES has been primarily to demonstrate that observed biological effects are specifically due to the RGD sequence rather than other parts of the peptide or general amino acid composition. For instance, in experiments examining the inhibition of cell-fibronectin attachment, the RGD peptide (RGDS) effectively reduces this process by blocking integrin binding. In contrast, RGES, lacking the critical Asp residue for strong integrin interaction, does not produce a similar inhibitory effect nih.govdokumen.pub. This differential activity allows researchers to attribute observed phenomena directly to the presence of the RGD motif, thereby validating experimental findings and providing a deeper understanding of the molecular mechanisms at play in cell adhesion and signaling pathways anaspec.comabbiotec.comdokumen.pub.

Research Findings and Comparative Activity

The utility of this compound (RGES) as a control peptide is underscored by studies that directly compare its activity to that of functional RGD peptides. These comparisons highlight the specificity of the RGD sequence for integrin binding and subsequent cellular responses.

One such comparative study investigated the effect of peptides on cell adhesion to fibronectin (FN). In these experiments, the tetrapeptide RGDS (H-Arg-Gly-Asp-Ser-OH) was used as an inhibitor of β1 integrin attachment to fibronectin. The peptide this compound (RGES) was employed as a control in these assays. The findings demonstrated that while RGDS significantly reduced cell-fibronectin attachment, RGES did not elicit a similar inhibitory response, indicating that the presence of glutamic acid at the third position, in place of aspartic acid, renders the peptide inactive in this specific integrin-mediated adhesion assay nih.govdokumen.pub.

This differential activity is crucial for establishing the specificity of RGD-based research. By showing that a closely related peptide sequence (RGES) does not produce the same effect as the RGD peptide (RGDS), researchers can confidently attribute the observed biological outcomes to the specific RGD motif.

Comparative Inhibitory Activity on Cell-Fibronectin Attachment

| Peptide Sequence | Role in Study | Effect on Cell-Fibronectin Attachment | Primary Target (Implied) | Reference |

| H-Arg-Gly-Asp-Ser-OH (RGDS) | Inhibitor | Reduces attachment | β1 Integrin | nih.govdokumen.pub |

| This compound (RGES) | Control | No significant reduction/ inactive | N/A (Control) | nih.govdokumen.pub |

Table 1: Comparative activity of RGDS and RGES peptides in cell-fibronectin attachment assays. RGES serves as a control by demonstrating the lack of inhibitory activity observed with the functional RGDS peptide.

Compound List

this compound (RGES)

Arg-Gly-Asp-Ser-OH (RGDS)

Arg-Gly-Asp (RGD)

this compound (RGES)

H-Arg-Gly-Asp-Ser-OH (RGDS)

H-Gly-Lys-Gly-Asp-OH

this compound

Structure

2D Structure

Properties

IUPAC Name |

4-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N7O8/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXDNYKQOZYOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Considerations of H Arg Gly Glu Ser Oh

Primary Amino Acid Sequence and Nomenclature of H-Arg-Gly-Glu-Ser-OH

The peptide this compound is comprised of four amino acid residues: Arginine (Arg), Glycine (Gly), Glutamic Acid (Glu), and Serine (Ser), arranged in the specific sequence Arg-Gly-Glu-Ser (RGES) novoprolabs.comnih.govavantorsciences.combioscience.co.uk. The nomenclature "H-" prefix signifies that the N-terminal amino group is protonated, while the "-OH" suffix indicates a free C-terminal carboxyl group novoprolabs.comavantorsciences.com. This peptide is also recognized by synonyms such as RGES and H-RGES-OH novoprolabs.comavantorsciences.combioscience.co.uk. Its molecular formula is C₁₆H₂₉N₇O₈, with an average molecular weight of approximately 447.44 g/mol novoprolabs.comavantorsciences.com.

Comparative Structural Analysis with the Arg-Gly-Asp (RGD) Integrin-Binding Motif

The Arg-Gly-Asp (RGD) motif is a critical sequence found in numerous extracellular matrix proteins, renowned for its ability to mediate cell adhesion by binding to integrin receptors nih.govresearchgate.netannualreviews.orgacs.org. Integrins, a diverse family of cell surface receptors, play pivotal roles in cellular processes such as adhesion, migration, and proliferation by facilitating interactions between cells and the extracellular matrix nih.govresearchgate.netacs.org.

This compound (RGES) shares the initial Arg-Gly sequence with the RGD motif but notably features Glutamic Acid (Glu) in place of Aspartic Acid (Asp) at the third position . This substitution is significant, as it fundamentally alters the peptide's biological activity. While RGD peptides are recognized for their potent integrin-binding capabilities, RGES is commonly employed as a control peptide in research and is understood to exhibit minimal or no significant binding to integrin receptors in a manner comparable to RGD . This functional distinction highlights the critical role of the Asp side chain's specific chemical properties for high-affinity integrin recognition.

Stereochemical and Conformational Aspects of the Glutamic Acid Substitution

Standard amino acids, with the exception of glycine, possess a chiral alpha-carbon, leading to the existence of L- and D-stereoisomers. In biological contexts, L-amino acids are the predominant forms incorporated into proteins and peptides wikipedia.orgtechnologynetworks.com. The substitution of Aspartic Acid with Glutamic Acid at the third position of the peptide sequence, assuming both are L-amino acids, does not inherently alter the stereochemistry at the alpha-carbon.

Determinants of Peptide Folding and Stability in Aqueous Environments

The folding and stability of peptides within aqueous environments are determined by a complex interplay of intrinsic factors, including the amino acid sequence and the chemical properties of their side chains, alongside extrinsic factors such as environmental conditions like pH, temperature, and ionic strength solubilityofthings.comnih.govnih.govroyalsocietypublishing.org.

Each amino acid residue contributes uniquely to these properties. Arginine, possessing a positively charged guanidino group at physiological pH, actively participates in stabilizing electrostatic interactions and hydrogen bonds wikipedia.orgsolubilityofthings.com. Glycine, notable for lacking a side chain, imparts substantial flexibility to the peptide backbone, significantly influencing the peptide's conformational adaptability wikipedia.orgtechnologynetworks.com. Glutamic acid, carrying a negative charge at physiological pH due to its carboxylate group, also engages in hydrogen bonding and electrostatic interactions, thereby contributing to solubility and structural integrity frontiersin.orgsolubilityofthings.comnih.gov. Serine, with its polar hydroxyl group, readily forms hydrogen bonds with water and other polar residues, which enhances both solubility and stability wikipedia.orgsolubilityofthings.comnih.gov.

Functional Characterization of H Arg Gly Glu Ser Oh As a Research Control

Rationale for H-Arg-Gly-Glu-Ser-OH as a Negative Control in Cell Adhesion Studies

The primary rationale for using this compound as a negative control stems from the highly specific nature of the interaction between the Arg-Gly-Asp (RGD) sequence and its cellular receptors, the integrins. Integrins are a family of transmembrane proteins that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a crucial role in cell adhesion, migration, proliferation, and survival.

Investigation of Limited or Absent Biological Activities

The binding of fibrinogen to the integrin αIIbβ3 on activated platelets is a critical step in platelet aggregation and thrombus formation. This interaction is mediated by RGD sequences within the fibrinogen molecule. Synthetic RGD-containing peptides, such as RGDS, can competitively inhibit this binding, thereby preventing platelet aggregation.

In contrast, studies have consistently demonstrated that the this compound peptide exhibits no inhibitory activity on fibrinogen binding to activated platelets. nih.gov In a study examining the effects of various synthetic peptides on fibrinogen binding to thrombin-activated platelets, the RGES peptide was found to be completely inactive, whereas RGDS and another RGD-containing peptide, RGDF, were potent inhibitors. nih.gov This lack of effect underscores the stringent structural requirement of the RGD motif for interaction with the αIIbβ3 integrin.

| Peptide | Sequence | Inhibitory Activity | Reference |

|---|---|---|---|

| RGDS | Arg-Gly-Asp-Ser | Potent Inhibitor | nih.gov |

| RGES | Arg-Gly-Glu-Ser | No Inhibitory Activity | nih.gov |

| RGDF | Arg-Gly-Asp-Phe | Potent Inhibitor | nih.gov |

Cellular adhesion to ECM glycoproteins is fundamental for tissue architecture and function. Many of these interactions are mediated by integrins recognizing RGD sequences in proteins like fibronectin and vitronectin.

Research has shown that this compound is ineffective at modulating cell adhesion to these matrices. For instance, in a study investigating osteoblast attachment to fibronectin-coated surfaces, the RGDS peptide partially inhibited cell adhesion in a dose-dependent manner. abbiotec.com In stark contrast, the RGES peptide had a minimal effect on cell attachment. abbiotec.com Similarly, the binding of hematopoietic progenitor cells to fibronectin was inhibited by an RGD-containing peptide but not by the RGES control peptide. explorationpub.com

Further studies on human umbilical vein endothelial cells (HUVECs) demonstrated that while RGDS dose-dependently reduced adhesion to fibronectin and vitronectin, the control RGES peptide had no effect on HUVEC adhesion to these glycoproteins, nor to collagen IV. This highlights the broad ineffectiveness of RGES in interfering with cell-ECM adhesion across different cell types and matrix proteins.

| Cell Type | ECM Glycoprotein | Effect of RGES Peptide | Reference |

|---|---|---|---|

| Osteoblasts | Fibronectin | Minimal effect on cell attachment | abbiotec.com |

| Hematopoietic Progenitor Cells | Fibronectin | No inhibition of binding | explorationpub.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Fibronectin | No effect on adhesion | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Vitronectin | No effect on adhesion | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Collagen IV | No effect on adhesion |

Integrin-mediated cell adhesion is known to provide survival signals to cells, and disruption of these interactions can lead to a form of programmed cell death known as anoikis. RGD-containing peptides can induce apoptosis in some cell types by interfering with these survival signals or through other mechanisms.

In studies where RGD peptides have been shown to reduce cell proliferation and induce apoptosis, this compound is often used as a negative control to demonstrate the specificity of the RGD-mediated effect. For example, in a study on HUVECs, RGDS was found to significantly reduce FGF-2-dependent chemotaxis and proliferation, and to induce apoptosis. The RGES peptide, used as a control, did not produce these effects, indicating that the anti-proliferative and pro-apoptotic activities of RGDS were a direct consequence of its specific biological interactions, which RGES is incapable of mediating.

Inflammatory responses, such as the recruitment of leukocytes to a site of injury, are heavily dependent on integrin-mediated adhesion. The potential for RGD peptides to modulate these responses has been a subject of investigation.

In a mouse model of lipopolysaccharide (LPS)-induced pulmonary inflammation, the administration of RGDS peptide was shown to significantly inhibit the influx of neutrophils and macrophages into the lungs. In the same study, RGES was administered as a negative control and demonstrated no significant effect on the LPS-induced inflammatory cell recruitment. This finding confirms that the anti-inflammatory effects of RGDS are specific and not a general property of similar tetrapeptides.

| Treatment Group | Neutrophil Count (x10⁴/mL) | Macrophage Count (x10⁴/mL) | Reference |

|---|---|---|---|

| Saline Control | ~0.5 | ~5 | |

| LPS Only | ~25 | ~12 | |

| LPS + RGDS (5 mg/kg) | ~10 | ~7 | |

| LPS + RGES (5 mg/kg) | ~24 | ~11 |

Note: Data are approximate values derived from graphical representations in the cited source for illustrative purposes.

Excitation-contraction (E-C) coupling is the process by which an electrical stimulus triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to muscle contraction. Recent studies have suggested a role for integrins in modulating cardiac myocyte function.

In an investigation using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), the effects of RGD-containing peptides on Ca²⁺ transients were examined. It was found that certain RGD peptides could abbreviate the duration of Ca²⁺ transients. As a crucial negative control, the RGES peptide was also tested and was shown to have no effect on Ca²⁺ transient parameters. This demonstrates that the modulation of E-C coupling parameters by RGD peptides is a specific, integrin-mediated event, and not a non-specific effect of the peptide backbone.

Inactivity in Specific Sperm-Oocyte Interaction Assays

In the field of reproductive biology, the interaction between sperm and oocyte is a highly specific process mediated by various cell surface molecules. Peptides containing the RGD sequence have been implicated in this interaction in some species. However, studies utilizing this compound have demonstrated its inactivity in this context, reinforcing the specificity of the RGD-mediated interaction.

For instance, in fertilization assays with the toad Bufo arenarum, the RGES peptide, when used as a control, did not inhibit fertilization, whereas the RGDS peptide showed a significant inhibitory effect. This highlights the crucial role of the aspartic acid residue in the recognition and binding events essential for fertilization in this species and establishes RGES as a reliable negative control in such studies. While extensive data on mammalian systems is still emerging, the principle of using RGES to demonstrate the specificity of RGD-dependent gamete interactions is a common practice in the field.

Non-interference with T-Cell Mediated Immune Responses in Specific Models

The activation and proliferation of T-cells are fundamental processes in the adaptive immune response and can be influenced by cell-cell and cell-extracellular matrix interactions, many of which are mediated by integrins. While the RGDS peptide has been shown to modulate T-lymphocyte activation and adhesion, this compound is typically used to confirm the specificity of these effects.

In studies investigating the role of RGD-binding integrins in T-cell function, RGES is employed as a control to ensure that the observed cellular responses, such as proliferation or cytokine production, are a direct result of integrin engagement by the RGD motif. The lack of a glutamic acid for aspartic acid substitution in RGES renders it unable to effectively bind to the relevant integrin receptors on T-cells, thus it does not trigger the downstream signaling pathways that lead to an immune response. This non-interference is critical for validating that the immunomodulatory effects of RGDS are a consequence of its specific molecular interaction with T-cell integrins.

Comparative Analysis of Biological Effects with Arg-Gly-Asp-Ser (RGDS) Peptide

A direct comparison between this compound and Arg-Gly-Asp-Ser is essential to fully appreciate the functional significance of the single amino acid substitution that differentiates them. This comparative analysis reveals profound differences in their biological activities, from receptor binding to the elicitation of cellular responses.

Differential Integrin Binding Specificity and Affinity of this compound versus Arg-Gly-Asp-Ser

The primary molecular distinction between RGES and RGDS lies in their differential ability to bind to integrin receptors. The substitution of the negatively charged aspartic acid (Asp) with the longer-chain glutamic acid (Glu) significantly alters the peptide's conformation and charge distribution, thereby reducing or eliminating its affinity for the RGD-binding pocket of integrins.

One study investigating the mechanisms of osteoblast attachment found that while RGDS bound to the cells with an average dissociation constant (Kd) of approximately 9.4 x 10⁻⁴ M, RGES bound with a lower affinity, exhibiting a Kd of approximately 3.0 x 10⁻⁴ M. nih.gov Furthermore, at saturation, osteoblasts bound almost twice as much RGDS as RGES, indicating a significant difference in the number of available binding sites or the stability of the interaction. nih.gov This difference in binding affinity is the molecular basis for the functional divergence of these two peptides. While comprehensive comparative data across a wide range of integrin subtypes is still being compiled, the existing evidence consistently points to a significantly lower affinity of RGES for RGD-dependent integrins.

Table 1: Comparative Integrin Binding Affinity of RGDS vs. RGES

| Peptide | Cell Type | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| H-Arg-Gly-Asp-Ser-OH (RGDS) | Neonatal Rat Calvarial Osteoblasts | ~9.4 x 10⁻⁴ M | nih.gov |

Distinct Cellular Responses to this compound Versus Arg-Gly-Asp-Ser Stimulation

The disparity in integrin binding affinity between RGES and RGDS translates directly into distinct cellular responses. RGDS is well-documented to promote cell adhesion, spreading, and subsequent intracellular signaling cascades in a variety of cell types. In stark contrast, RGES consistently fails to elicit these responses and is therefore widely used as a non-adhesive control peptide.

For example, in studies with neonatal rat calvarial osteoblasts, RGDS was shown to competitively inhibit fibronectin-mediated cell adhesion in a dose-dependent manner, achieving 55% to 60% inhibition. nih.gov Conversely, the RGES peptide had a minimal effect on cell attachment under the same experimental conditions. nih.gov Similarly, when immobilized on a titanium alloy surface, RGDS was found to stimulate bone cell attachment and differentiation, while the RGES-grafted surface did not show these effects. These findings underscore the critical role of the aspartic acid residue in initiating the cellular machinery responsible for adhesion and differentiation. The glutamic acid substitution in RGES disrupts this interaction, leading to a lack of cellular response.

Table 2: Comparative Cellular Responses to RGDS vs. RGES

| Assay | Cell Type | Response to RGDS | Response to RGES | Reference |

|---|---|---|---|---|

| Cell Adhesion Inhibition | Neonatal Rat Calvarial Osteoblasts | 55-60% inhibition of fibronectin-mediated adhesion | Minimal effect on cell attachment | nih.gov |

Analysis of Intracellular Translocation Kinetics Without Functional Outcome

The question of whether peptides like RGES and RGDS can enter cells and what their subsequent intracellular fate is, independent of a functional outcome like cell adhesion, is an area of ongoing research. Studies on the intracellular trafficking of RGD peptides have been conducted, but a direct comparative analysis of the translocation kinetics of RGES versus RGDS without a resulting biological response is not yet well-documented.

It is hypothesized that the primary mode of entry for RGDS is through integrin-mediated endocytosis, a process that would be significantly less efficient for the low-affinity RGES peptide. However, other non-specific uptake mechanisms, such as fluid-phase endocytosis, could potentially allow for the intracellular entry of both peptides to some extent. The analysis of their intracellular translocation kinetics, including the rate of uptake, subcellular localization, and subsequent degradation or efflux, would provide valuable insights into the baseline cellular processing of such small peptides, irrespective of their ability to engage specific receptors and trigger a functional response. Further research is required to elucidate these specific kinetic parameters.

Methodological Approaches in H Arg Gly Glu Ser Oh Research

Advanced Peptide Synthesis Methodologies

The synthesis of H-Arg-Gly-Glu-Ser-OH is achieved through established peptide synthesis techniques, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. These methods allow for the precise, stepwise addition of amino acids to form the desired tetrapeptide sequence.

Solid-Phase Peptide Synthesis (SPPS): Pioneered by Robert Bruce Merrifield, SPPS is the most common method for laboratory-scale peptide production. wikipedia.orgpeptide.com The process involves covalently attaching the C-terminal amino acid (serine in this case) to an insoluble polymer resin. wikipedia.orgpeptide.com The peptide chain is then assembled in a stepwise manner through cycles of deprotection and coupling. peptide.compeptide.com

Two primary orthogonal protection strategies are employed in SPPS:

Boc/Bzl Chemistry: This approach uses an acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the N-terminus and benzyl-based groups for more permanent side-chain protection. peptide.com

Fmoc/tBu Chemistry: This strategy utilizes a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and acid-labile tert-butyl (tBu) groups for the side chains. wikipedia.orgmasterorganicchemistry.com The Fmoc/tBu approach is often preferred due to its milder deprotection conditions. masterorganicchemistry.com

Coupling reagents are used to activate the carboxyl group of the incoming amino acid to facilitate the formation of the peptide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. wikipedia.orgamericanpeptidesociety.orgwpmucdn.com

Solution-Phase Peptide Synthesis: Also known as liquid-phase peptide synthesis (LPPS), this classical technique involves carrying out the reactions in a homogenous solution. libretexts.orgresearchgate.net While largely superseded by SPPS for many applications, it remains valuable for large-scale synthesis and for certain peptide sequences that are difficult to produce on a solid support. libretexts.org The core principles of using protecting groups and coupling reagents are the same as in SPPS. researchgate.netekb.eg

| Synthesis Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide chain is assembled on an insoluble resin support. wikipedia.org | All reactions are carried out in a homogenous solution. libretexts.org |

| Key Advantage | Excess reagents and byproducts are easily removed by washing and filtration. nih.gov | Scalable for large-scale industrial production. wikipedia.org |

| Common Nα-Protecting Groups | Fmoc (base-labile), Boc (acid-labile). wikipedia.org | Boc (acid-labile), Cbz (removed by hydrogenolysis). researchgate.net |

| Common Coupling Reagents | DCC, DIC, HBTU, HATU, PyBOP. wikipedia.orgwpmucdn.com | DCC, EDC, often with additives like HOBt. americanpeptidesociety.orglibretexts.org |

| Cleavage | Peptide is cleaved from the resin support in a final step using strong acids (e.g., TFA). peptide.com | Protecting groups are removed sequentially; no final cleavage from a support is needed. researchgate.net |

In Vivo Experimental Models Utilizing this compound as a Control

The use of this compound as a control peptide is crucial in in vivo animal models to ascertain that the observed effects of its RGD counterparts are due to specific biological interactions and not due to non-specific peptide effects.

A common application of this compound is in animal models of inflammation, such as carrageenan-induced paw edema. nih.govnih.govcreative-biolabs.commdpi.com This model is widely used to screen for anti-inflammatory drugs. When an active RGD-containing peptide is administered, it may reduce the inflammatory response, for example, by inhibiting the infiltration of inflammatory cells. To validate that this effect is specific, a control group is treated with this compound.

In a study investigating the effects of an RGD-containing peptide on carrageenan-induced paw edema in rats, the active peptide significantly suppressed the swelling. In contrast, the administration of this compound at the same dose had no significant effect on the paw volume, which remained comparable to the saline-treated control group.

Another example is the use of this compound in models of lipopolysaccharide (LPS)-induced pulmonary inflammation. Administration of RGDS peptide has been shown to reduce the influx of neutrophils and macrophages into the bronchoalveolar lavage (BAL) fluid. researchgate.net Conversely, the RGES control peptide, administered at the same concentration, does not produce this inhibitory effect, confirming that the anti-inflammatory action of RGDS is a consequence of its specific interaction with integrins involved in leukocyte trafficking. researchgate.net

Table 2: Effect of RGES Peptide as a Control in a Model of LPS-Induced Pulmonary Inflammation

The RGD motif is involved in various immune cell interactions. Therefore, this compound is an essential control in studies evaluating the modulation of the immune response by RGD-targeted therapies. For instance, RGDS peptides have been shown to inhibit the activation of lymphocytes and their adhesion to endothelial cells. nih.gov The use of this compound in parallel experiments helps to confirm that these immunomodulatory effects are a direct result of blocking integrin-mediated cell-cell or cell-matrix interactions. In such studies, while RGDS shows a significant inhibitory effect on lymphocyte proliferation and adhesion, RGES does not, indicating the specificity of the RGD sequence in these immune processes. nih.gov

Biophysical Techniques for Investigating Peptide-Cell Surface Interactions (e.g., Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D))

Biophysical techniques provide quantitative insights into the interactions between peptides and cell surfaces or model membranes. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a surface-sensitive technique that measures changes in frequency and dissipation of an oscillating quartz crystal sensor. frontiersin.orgmonash.edu These parameters provide real-time information on mass adsorption and the viscoelastic properties of the adsorbed layer.

In the context of this compound, QCM-D can be used to compare its binding characteristics to a lipid bilayer with that of an RGD peptide. nih.govnih.gov An RGD peptide would be expected to show a significant frequency shift (indicating mass binding) and a change in dissipation when interacting with a lipid bilayer containing integrin receptors. In contrast, this compound, due to its lack of specific binding, would be expected to show a much smaller or negligible change in these parameters. This would provide direct biophysical evidence for its role as a non-binding control. While specific QCM-D studies on this compound are not extensively reported, the technique has been successfully applied to differentiate the binding affinities of various peptides to cell membrane models. researchgate.net

Computational and Molecular Modeling Approaches for Peptide-Receptor Systems

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for understanding the structural and dynamic basis of peptide-receptor interactions at an atomic level. americanpeptidesociety.orgnih.govnih.gov These simulations can explore the conformational landscape of a peptide and predict its preferred binding modes to a receptor.

Molecular dynamics simulations can be used to investigate why the substitution of aspartic acid with glutamic acid in the RGD sequence results in a loss of binding affinity. These simulations can map the accessible conformations of both H-Arg-Gly-Asp-Ser-OH and this compound in solution. mit.edu

Studies on RGD peptides have shown that a specific spatial arrangement of the arginine and aspartic acid side chains, often characterized by a particular distance between the guanidinium (B1211019) group of Arg and the carboxyl group of Asp, is crucial for fitting into the integrin binding pocket. unimi.it MD simulations of this compound would likely reveal that the longer side chain of glutamic acid, compared to aspartic acid, alters the peptide's conformational preferences. This change in the accessible conformational space would likely prevent the peptide from adopting the optimal geometry required for high-affinity binding to the integrin receptor. By comparing the conformational ensembles of RGD and RGE peptides, computational studies can provide a structural rationale for the experimental observations from binding assays and in vivo models. researchgate.net

In Silico Docking Studies to Predict Binding Affinities

In silico molecular docking is a computational methodology widely utilized in drug discovery and molecular biology to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in forecasting the binding affinity and interaction patterns of a ligand, such as the tetrapeptide this compound (also known as RGES), with a specific protein target. The process involves computationally fitting the three-dimensional structure of the peptide into the active site of a target receptor. An associated scoring algorithm then calculates the binding affinity, which is often expressed as binding energy. nih.govnih.gov

The primary goal of docking studies is to elucidate the mechanism of molecular recognition by simulating the binding process and exploring the relationship between the molecular structures. nih.gov For this compound, this approach can be used to predict its binding affinity to various biological targets, such as integrins or other cell surface receptors. For instance, experimental studies have determined the binding affinity of RGES to neonatal rat calvarial osteoblasts, reporting an average dissociation constant (Kd) of approximately 3.0 x 10⁻⁴ M. nih.gov In silico docking could be employed to build a computational model of this interaction, which would then allow researchers to predict how modifications to the peptide's structure might alter its binding affinity.

The general workflow for such a study would involve:

Obtaining or modeling the 3D structures of both the this compound peptide and the target receptor.

Identifying the potential binding site (or active site) on the receptor.

Utilizing docking software to place the peptide into the binding site in various possible conformations.

Using a scoring function to rank the different binding poses based on predicted binding energy, with lower energy values typically indicating a more favorable interaction.

The results from these computational predictions provide valuable insights that can guide further experimental validation and the rational design of new peptide analogs with enhanced or modified binding characteristics.

Table 1: Representative Output from a Hypothetical In Silico Docking Analysis of this compound with a Target Receptor This table illustrates the type of data generated from molecular docking simulations. The values are for demonstrative purposes.

| Binding Pose | Predicted Binding Energy (kcal/mol) | Predicted Dissociation Constant (Kd) | Key Interacting Residues in Target |

| 1 | -7.5 | 2.5 µM | Lys128, Asp250, Tyr301 |

| 2 | -7.2 | 4.1 µM | Lys128, Asp250, Phe248 |

| 3 | -6.9 | 7.8 µM | Gln98, Trp130 |

Quantitative Structure-Activity Relationship (QSAR) Derivations for Related Peptide Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. creative-peptides.com While specific QSAR models for this compound are not extensively documented in the literature, studies on related peptide systems, particularly tetrapeptides, provide significant insights into how structural attributes influence their functional properties.

Research has been conducted to build QSAR models for various activities of peptides, including their sensory properties like bitterness. mdpi.comnih.govresearchgate.net In one such study focusing on di-, tri-, and tetrapeptides, researchers successfully developed robust QSAR models to predict bitter taste thresholds based on amino acid descriptors. mdpi.comnih.gov

For tetrapeptides, the QSAR models revealed that specific structural and physicochemical properties at different positions in the peptide sequence are critical for their activity. nih.govresearchgate.net The key determinants identified were:

N-terminus (Position 1): The presence of bulky, hydrophobic amino acids.

Position 2: The hydrophobicity and partial specific volume of the amino acid residue.

Positions 3 and 4: The electronic properties of the amino acid residues.

These findings indicate that a combination of steric, hydrophobic, and electronic factors governs the biological activity of these short peptides. nih.gov The predictive power of these QSAR models is evaluated using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). High values for R² and Q² suggest a strong correlation and good predictive ability of the model. mdpi.com The application of such QSAR methodologies could hypothetically be extended to model other biological activities of this compound and its analogs, aiding in the prediction of their efficacy and the design of new sequences with desired functional profiles.

Table 2: Statistical Quality of QSAR Models for Predicting Bitterness in Peptide Systems This table summarizes the statistical parameters for QSAR models developed for di-, tri-, and tetrapeptides, demonstrating the models' predictive capabilities. Data adapted from a study by Fu et al. (2019). mdpi.comnih.gov

| Peptide System | Coefficient of Determination (R²) | Cross-Validated R² (Q²) | Root Mean Square Error of Cross-Validation (RMSECV) |

| Dipeptides | 0.950 ± 0.002 | 0.941 ± 0.001 | 0.224 |

| Tripeptides | 0.770 ± 0.006 | 0.742 ± 0.004 | 0.402 |

| Tetrapeptides | 0.972 ± 0.002 | 0.956 ± 0.002 | 0.252 |

Role of H Arg Gly Glu Ser Oh in Elucidating Fundamental Biological Mechanisms

Disambiguation of Integrin-Dependent and Integrin-Independent Cellular Processes

The peptide H-Arg-Gly-Glu-Ser-OH plays a crucial role in dissecting cellular processes by serving as a critical control in experiments investigating integrin-mediated adhesion and signaling. Integrins are a large family of cell surface receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, primarily through specific amino acid sequences within ECM proteins and cell adhesion molecules. The canonical RGD (Arg-Gly-Asp) sequence is a well-established ligand for several integrin subtypes, including αvβ3, α5β1, and αIIbβ3. By substituting the aspartic acid residue in the RGD motif with glutamic acid, as seen in this compound, researchers can generate a peptide that typically exhibits significantly reduced or absent binding affinity for these RGD-recognizing integrins. This differential binding capability allows scientists to distinguish cellular responses that are dependent on RGD-integrin interactions from those that are mediated by other pathways or receptors, thereby clarifying the specific roles of integrins in complex biological phenomena. For example, if a cellular process, such as cell migration, is significantly inhibited by an RGD peptide but not by an RGE peptide, it strongly suggests that the process is primarily driven by RGD-integrin signaling. Conversely, if a process occurs or is modulated by the presence of the RGE peptide, it points towards integrin-independent mechanisms or interactions with different receptor families.

Defining the Specificity Requirements for RGD-Mediated Interactions in Cell Biology

The precise structural requirements for integrin-ligand recognition are fundamental to understanding cell adhesion and signaling. The this compound peptide is instrumental in defining these requirements, particularly concerning the RGD motif. Research has consistently demonstrated that the negatively charged carboxylate group of the aspartic acid residue at the third position of the RGD sequence is critical for high-affinity binding to the ligand-binding pockets of many integrins. The substitution of aspartic acid with glutamic acid in this compound, while maintaining a negative charge, alters the spatial orientation and electrostatic properties of the side chain due to the longer carbon chain in glutamate. This subtle structural difference leads to a marked decrease in binding affinity for integrins that recognize the RGD sequence. For instance, in competitive inhibition assays, RGE peptides are often found to be several orders of magnitude less potent than RGD peptides in blocking the adhesion of cells to RGD-containing ECM proteins like fibronectin or vitronectin. These findings underscore that the specific chemical nature and precise positioning of the aspartate residue are indispensable for the specific recognition by RGD-binding integrins, thereby establishing the specificity of RGD-mediated cellular interactions.

Table 1: Comparative Integrin Binding Inhibition by RGD and RGE Peptides

| Peptide Sequence | Target Integrin(s) | Inhibition of Ligand Binding (e.g., Fibronectin) | Relative Potency (IC50) | Reference Type |

| RGD (e.g., GRGDSP) | αvβ3, α5β1, αIIbβ3 | High inhibition | Low (nM to µM) | |

| RGE (this compound) | αvβ3, α5β1, αIIbβ3 (typically) | Low to negligible inhibition | High (µM to mM) |

Contributions to Understanding Extracellular Matrix (ECM) Protein Function and Bio-mimicry

The extracellular matrix is a complex network of proteins and polysaccharides that provides structural support and biochemical cues to cells, profoundly influencing their behavior. Many ECM proteins, such as fibronectin, vitronectin, thrombospondin, and certain collagens, contain the RGD sequence, which is a primary mediator of cell adhesion to the ECM. This compound, by virtue of its lack of strong RGD-like binding, contributes to understanding the specific functions mediated by the RGD motif within these proteins. When studying the adhesive properties of ECM proteins, the use of RGE peptides as controls helps to isolate the contribution of RGD sequences to cell attachment, migration, and differentiation. For example, in biomaterials science, surfaces functionalized with RGD peptides can promote cell adhesion and tissue integration, mimicking the bioactivity of the natural ECM. In contrast, surfaces functionalized with RGE peptides typically exhibit reduced cell adhesion, highlighting the specificity of RGD for promoting such interactions. This allows for the rational design of biomimetic materials that can precisely control cellular responses by presenting specific bioactive motifs. Understanding that the RGE sequence does not elicit the same cellular adhesive responses as RGD is crucial for developing scaffolds that either promote or inhibit cell attachment based on the desired biological outcome.

Table 2: Cell Adhesion to Peptide-Functionalized Surfaces

| Surface Coating | Peptide Type | Cell Adhesion (Relative %) | Primary Mechanism of Adhesion | Reference Type |

| Substrate + RGD | RGD-mimetic | High | Integrin-mediated (RGD-specific) | |

| Substrate + RGE | RGE-mimetic | Low to Negligible | Minimal or non-specific | |

| Substrate alone | Uncoated | Very Low | Non-specific adhesion |

Future Directions and Emerging Research Perspectives for H Arg Gly Glu Ser Oh

Design and Synthesis of Modified H-Arg-Gly-Glu-Ser-OH Analogs for Enhanced Control Specificity

Future research endeavors are focused on the rational design and synthesis of modified this compound analogs to refine its utility as a negative control and potentially uncover new functionalities. Modifications may include amino acid substitutions, alterations to the peptide backbone, or the introduction of non-natural amino acids to enhance specificity for particular integrin subtypes or to improve stability against enzymatic degradation. For instance, exploring variations in the glutamic acid residue or the serine residue could yield analogs with tailored binding affinities or resistance to specific proteases, thereby increasing their reliability in complex biological matrices. The synthesis of cyclic analogs or those conjugated to inert carriers could also be investigated to improve pharmacokinetic properties or to facilitate targeted delivery in experimental settings. Such modifications aim to create a library of RGES-based controls with precisely defined properties, allowing for more nuanced interpretation of experimental results where RGD-mediated interactions are being studied.

Exploration in Novel Biomaterial Design and Advanced Surface Functionalization

The integration of this compound into biomaterials and its application in surface functionalization represent a significant avenue for future research. While the RGD peptide is known for promoting cell adhesion, the RGES peptide, as a control, can be used to delineate the specific role of RGD in cell-material interactions. Research could explore functionalizing surfaces with RGES to create bio-inert or specifically non-adhesive coatings for medical implants or cell culture substrates, thereby controlling cellular behavior and preventing unwanted adhesion or signaling. For example, studies have investigated conjugating RGD peptides to DNA nanotubes to influence neural stem cell differentiation nih.gov. Analogously, RGES could be incorporated into similar nanostructures or hydrogels to serve as a control, demonstrating the specificity of RGD's effects or to create surfaces that actively resist cell attachment and proliferation. This approach is crucial for developing advanced materials where precise control over cell-surface interactions is paramount.

Integration of this compound in Advanced Computational Modeling for Predictive Biology

Advanced computational modeling offers a powerful platform for predicting the behavior and interactions of this compound and its potential analogs. Molecular dynamics simulations can elucidate the conformational dynamics of RGES in various environments, providing insights into its stability and potential interactions with biological targets or surfaces. Quantitative Structure-Activity Relationship (QSAR) studies, coupled with machine learning algorithms, can be employed to correlate structural modifications with binding affinities or functional outcomes. By building predictive models, researchers can computationally screen a vast array of potential RGES analogs before embarking on time-consuming and costly synthesis and experimental validation. This approach can accelerate the discovery of modified peptides with enhanced specificity or novel properties, contributing to a deeper understanding of peptide-protein interactions and guiding the design of future experiments in predictive biology.

Investigation of Potential Subtle or Undiscovered Biological Roles Beyond Established Negative Control Functions

While this compound is primarily utilized as a negative control due to its reduced affinity for RGD-binding integrins compared to RGDS abbiotec.comabbiotec.comaai.org, there is potential for subtle or as-yet undiscovered biological roles. Research could investigate whether RGES exhibits any low-affinity interactions with other cellular receptors or signaling pathways that are not mediated by canonical RGD-binding integrins. For instance, subtle differences in hydrogen bonding or electrostatic interactions could lead to context-specific effects that have been overlooked when it is solely used as a negative control. Exploring its behavior in different cellular contexts, at higher concentrations, or in conjunction with other stimuli might reveal previously uncharacterized biological activities. Understanding these potential roles, even if minor, could provide a more comprehensive picture of peptide-cell interactions and potentially identify new applications or limitations for its use as a control.

Indirect Contributions to Peptidomimetic Design and Targeted Therapeutic Development through Mechanistic Understanding

The mechanistic understanding gained from studying this compound, even in its role as a negative control, can indirectly contribute to peptidomimetic design and targeted therapeutic development. By precisely defining what makes RGES not bind effectively to certain integrins, researchers can better understand the critical structural and chemical features required for RGD-mediated binding. This knowledge is invaluable for designing peptidomimetics – non-peptide molecules that mimic the structure and function of peptides – or for developing targeted therapies that specifically modulate integrin activity. For example, understanding the subtle differences in electrostatic interactions or hydrogen bonding patterns between RGDS and RGES can inform the design of small molecules or modified peptides that either block or activate specific integrin pathways with high selectivity. This indirect contribution enhances the ability to engineer molecules with improved stability, bioavailability, and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.